(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one is a fluorinated heterocyclic compound. This compound is notable for its unique structural features, which include a fused bicyclic system with a fluorine atom at the 7th position. Such structural characteristics often impart unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a suitable cyclic ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol. The temperature and pressure conditions are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes or receptors. The compound can modulate the activity of these targets by either inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and structural similarities.
Lamellarins: Possess a fused pyrrolocoumarin skeleton and exhibit interesting biological activities.
Uniqueness
(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one is unique due to its specific fluorination and bicyclic structure, which confer distinct chemical and biological properties not commonly found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11FN2O |
---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11) |
InChI Key |
UGKUUZYPAHMYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(CC2C(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.